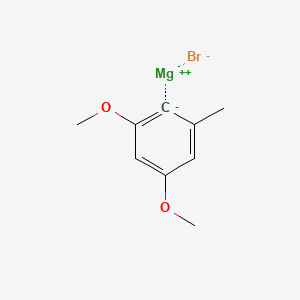

2,4-Dimethoxy-6-methylphenylmagnesium bromide

Description

Significance of Aryl Grignard Reagents as Organometallic Species

Aryl Grignard reagents are organometallic compounds characterized by a carbon-magnesium bond, with the general formula Ar-Mg-X, where Ar is an aryl group and X is a halogen (typically bromine, chlorine, or iodine). nih.govursinus.edu The significance of these reagents lies in the polarity of the carbon-magnesium bond. Due to magnesium's lower electronegativity compared to carbon, the carbon atom attached to the magnesium becomes nucleophilic, effectively behaving as a carbanion. scispace.com This "umpolung" or reversal of polarity of the aryl carbon atom is the key to their utility.

This nucleophilic character allows aryl Grignard reagents to participate in a wide range of chemical transformations, most notably the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. orgsyn.org They readily react with a variety of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. scispace.commnstate.edu These reactions are pivotal for constructing complex molecular frameworks, from pharmaceuticals to polymers and natural products. orgsyn.org The versatility and straightforward laboratory application of aryl Grignard reagents make them an indispensable tool for synthetic chemists. orgsyn.org

Historical Context and Evolution of Grignard Chemistry

The discovery of organomagnesium halides is credited to French chemist Victor Grignard in 1900. mnstate.eduorgsyn.org While working under Philippe Barbier, Grignard developed a reliable method for preparing these reagents by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgrsc.orgresearchgate.net This two-step procedure, where the organomagnesium compound is prepared first and then reacted with a substrate, proved to be more successful and dependable than the one-pot Barbier procedure. rsc.org

This breakthrough was of such profound importance to the advancement of organic chemistry that Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery. rsc.orgresearchgate.netnih.gov Since their initial discovery, Grignard reagents have become one of the most widely used classes of organometallic reagents in synthesis. mnstate.edu The field has continued to evolve, with advancements in understanding the complex solution structure of these reagents (the Schlenk equilibrium), the development of more effective solvents, and their application in metal-catalyzed cross-coupling reactions to form biaryl compounds. dntb.gov.ua

Overview of 2,4-Dimethoxy-6-methylphenylmagnesium Bromide as a Specific Aryl Grignard Reagent in Advanced Organic Synthesis

2,4-Dimethoxy-6-methylphenylmagnesium bromide is a specific example of a highly substituted and sterically hindered aryl Grignard reagent. Its structure, featuring two electron-donating methoxy (B1213986) groups and a methyl group ortho to the carbon-magnesium bond, dictates its unique reactivity and application in advanced organic synthesis.

Structural Features and Reactivity:

| Feature | Influence on Reactivity |

| Ortho (C6) Methyl Group | Introduces significant steric hindrance around the nucleophilic carbon. This can impede reactions with bulky electrophiles but can also lead to higher selectivity in certain transformations, such as atroposelective synthesis where the controlled rotation around a new C-C bond is desired. |

| Methoxy Groups (C2, C4) | These are electron-donating groups, which can increase the electron density on the aromatic ring. This electronic effect can influence the nucleophilicity of the Grignard reagent. |

| Magnesium Bromide Moiety | The core of the Grignard reagent, responsible for the nucleophilic character of the attached aryl carbon. |

The preparation of this reagent would typically involve the reaction of magnesium metal with the corresponding aryl bromide, 2-bromo-1,5-dimethoxy-3-methylbenzene, in an anhydrous ether solvent like THF. The synthesis of a closely related precursor, 6-iodo-2,4-dimethoxy-3-methylbenzaldehyde, has been reported in the context of natural product synthesis, indicating the accessibility of the required substituted benzene (B151609) ring system. nih.gov

Due to the significant steric hindrance from the ortho-methyl group, 2,4-Dimethoxy-6-methylphenylmagnesium bromide is particularly suited for specialized applications where controlled reactivity is paramount. Its use is prominent in the synthesis of sterically congested biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. In transition-metal-catalyzed cross-coupling reactions (e.g., Kumada or Negishi coupling), such hindered Grignard reagents can be crucial for achieving specific selectivities and accessing complex molecular architectures that would be challenging to synthesize via other methods. The steric bulk can play a decisive role in the reductive elimination step of the catalytic cycle, influencing the final product distribution.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,3-dimethoxy-5-methylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTPPLYTHSBBAQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[C-]1)OC)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Generation of 2,4 Dimethoxy 6 Methylphenylmagnesium Bromide

Precursor Halide Synthesis and Functionalization for Grignard Formation

The immediate precursor required for the synthesis of 2,4-Dimethoxy-6-methylphenylmagnesium bromide is the aryl halide, 1-bromo-2,4-dimethoxy-6-methylbenzene . The synthesis of this precursor is typically achieved through the electrophilic aromatic substitution of a suitably substituted benzene (B151609) ring.

The starting material for this synthesis is 3,5-dimethoxytoluene (B1218936) . The methoxy (B1213986) groups (-OCH₃) are strong activating groups and are ortho-, para- directing. The methyl group (-CH₃) is a weaker activating group, also ortho-, para- directing. In 3,5-dimethoxytoluene, the positions ortho to both methoxy groups (positions 2 and 6) and para to one methoxy group (position 4) are activated. The position between the two methoxy groups (position 2) is sterically hindered. Therefore, bromination is directed to the less hindered positions, 2 or 6.

A common and effective method for the selective bromination of such activated aromatic compounds is the use of N-bromosuccinimide (NBS) in a polar solvent like N,N-dimethylformamide (DMF). gla.ac.uk Research into the aryl bromination of 3,5-dimethoxytoluene has identified conditions to selectively obtain the desired monobrominated product in good yield. gla.ac.uk The reaction proceeds by stirring 3,5-dimethoxytoluene with one equivalent of NBS in DMF, which acts as a mild and selective monobrominating reagent for reactive aromatic compounds. gla.ac.uk This approach avoids the harsher conditions and potential for over-bromination associated with using molecular bromine (Br₂).

| Starting Material | Reagent | Solvent | Product |

| 3,5-Dimethoxytoluene | N-bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 1-bromo-2,4-dimethoxy-6-methylbenzene |

Optimized Reaction Conditions for Grignard Formation

The formation of an aryl Grignard reagent like 2,4-Dimethoxy-6-methylphenylmagnesium bromide from its corresponding aryl bromide is a sensitive reaction that requires precise control over several experimental parameters to ensure high yield and purity.

Solvent Selection and Anhydrous Environment in Grignard Reagent Preparation

The choice of solvent is critical for the successful preparation of Grignard reagents. Ethereal solvents are essential for two main reasons: they are aprotic, and they stabilize the Grignard reagent as it forms. sigmaaldrich.comgoogle.com Commonly used solvents include diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). semanticscholar.orgrsc.org These solvents possess lone pairs of electrons on their oxygen atoms which coordinate with the magnesium atom of the Grignard reagent. google.com This solvation complex helps to stabilize the organomagnesium compound and maintain its solubility and reactivity. google.comgoogle.com For the preparation of aryl Grignard reagents, THF is often preferred as it is a more effective coordinating solvent than diethyl ether. semanticscholar.org

It is imperative that the reaction is conducted under strictly anhydrous (water-free) conditions. google.com Grignard reagents are potent bases and will react readily with any protic substances, including water, alcohols, or even trace atmospheric moisture. sigmaaldrich.comgoogle.com This reaction protonates the carbanionic carbon, destroying the Grignard reagent and forming the corresponding arene (in this case, 1,3-dimethoxy-5-methylbenzene), thus failing the synthesis. google.com Therefore, all glassware must be flame-dried or oven-dried before use, and anhydrous solvents are required.

| Solvent | Role in Grignard Formation |

| Diethyl Ether (Et₂O) | Stabilizes reagent through coordination, common and easily removed. |

| Tetrahydrofuran (THF) | Stabilizes reagent, often preferred for less reactive halides like aryl bromides due to better solvation. semanticscholar.org |

Magnesium Activation Strategies for Efficient Conversion

A common challenge in Grignard synthesis is the inherent lack of reactivity of commercially available magnesium metal. Magnesium turnings or powder are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide. semanticscholar.orgrsc.org To overcome this, several activation strategies have been developed to break this oxide layer and expose the fresh, reactive magnesium surface.

Mechanical Methods:

Crushing/Stirring: Grinding the magnesium pieces in situ or stirring them vigorously can physically break the oxide layer. rsc.org

Sonication: Using an ultrasonic bath can also disrupt the passivating layer through cavitation. semanticscholar.orgrsc.org

Chemical Methods:

Iodine (I₂): A small crystal of iodine is often added to the reaction flask. The iodine reacts with the magnesium to form magnesium iodide (MgI₂), which etches the oxide layer and exposes the reactive metal. semanticscholar.orgrsc.org

1,2-Dibromoethane: This is a widely used activating agent. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of bubbles provides a visual cue that the magnesium has been activated and the reaction is ready to proceed. rsc.org

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction. rsc.org

Rieke Magnesium: For particularly difficult-to-form Grignard reagents, highly reactive "Rieke magnesium" can be used. This is a fine powder of magnesium with a large surface area, prepared by the reduction of MgCl₂ with lithium metal. semanticscholar.org

| Activation Method | Description |

| Iodine | Chemically reacts with MgO layer, forming MgI₂. rsc.org |

| 1,2-Dibromoethane | Reacts to form ethylene gas and MgBr₂, cleaning the Mg surface. rsc.org |

| Mechanical Stirring | Physically breaks the passivating oxide layer. rsc.org |

| Rieke Magnesium | Highly reactive, fine powder of magnesium with a large surface area. semanticscholar.org |

Control of Reaction Initiation and Exothermicity in Aryl Grignard Synthesis

The formation of Grignard reagents is a notoriously exothermic reaction. rsc.org The initiation phase can be unpredictable, often characterized by an induction period where no reaction is observed, followed by a sudden and vigorous, sometimes difficult-to-control, exotherm. Careful control over the reaction's initiation and temperature is crucial for both safety and yield.

Initiation is often the most challenging step. The activation methods described previously (e.g., adding a crystal of iodine) are key to starting the reaction. sigmaaldrich.com Sometimes, gentle heating with a heat gun on a small spot of the flask is used to trigger the reaction, which can then be sustained by the heat it generates. sigmaaldrich.com

Once initiated, the rate of addition of the aryl halide solution must be carefully controlled to maintain a steady reaction temperature and prevent a runaway reaction. The heat generated by the reaction is often sufficient to bring the solvent to a gentle reflux, which helps to dissipate the energy produced. sigmaaldrich.com For larger-scale preparations, an external cooling bath (e.g., an ice-water bath) may be necessary to manage the exotherm effectively. Monitoring the internal reaction temperature is essential. A reliable method for activating magnesium at lower temperatures involves using diisobutylaluminum hydride (DIBAH), which allows for initiation below the boiling point of THF, making the exotherm easier to detect and control. nih.gov

Mechanistic Pathways in Aryl Grignard Formation

Radical Mechanisms in Aryl Halide Activation

The formation of Grignard reagents is widely accepted to proceed through a single-electron transfer (SET) mechanism. google.com The reaction is not a concerted insertion but rather a stepwise process that occurs on the surface of the magnesium metal.

The proposed mechanism involves the following key steps:

Single-Electron Transfer (SET): An electron is transferred from the surface of the magnesium metal to the antibonding orbital of the carbon-bromine bond in the aryl halide (1-bromo-2,4-dimethoxy-6-methylbenzene).

Radical Anion Formation: This electron transfer results in the formation of a short-lived radical anion.

Dissociation: The radical anion rapidly dissociates, breaking the carbon-bromine bond to form an aryl radical (2,4-dimethoxy-6-methylphenyl radical) and a bromide anion.

Surface Reaction: The highly reactive aryl radical then reacts with the magnesium surface, which has already been activated (often represented as •MgBr), to form the final Grignard reagent, 2,4-Dimethoxy-6-methylphenylmagnesium bromide.

Direct evidence for the involvement of radical intermediates in the formation of aryl Grignard reagents has been provided by studies using intramolecular radical probes. These experiments demonstrate that radical intermediates are formed and can undergo characteristic radical reactions (like cyclization) before they are trapped on the magnesium surface, confirming that a radical pathway is operative.

Reactivity and Reaction Mechanisms of 2,4 Dimethoxy 6 Methylphenylmagnesium Bromide

Fundamental Nucleophilic Addition Pathways

The electron-rich 2,4-dimethoxy-6-methylphenyl group readily attacks electrophilic centers, leading to the formation of new carbon-carbon bonds. The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophile, followed by hydrolysis to yield the final product.

The reaction of 2,4-dimethoxy-6-methylphenylmagnesium bromide with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.

The general mechanism is as follows:

Nucleophilic Attack: The aryl group of the Grignard reagent adds to the carbonyl carbon, breaking the π-bond of the C=O group and forming a new carbon-carbon single bond.

Formation of Alkoxide: A magnesium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to furnish the alcohol product.

| Electrophile | Intermediate | Final Product |

| Aldehyde (R-CHO) | Magnesium alkoxide of a secondary alcohol | Secondary Alcohol |

| Ketone (R-CO-R') | Magnesium alkoxide of a tertiary alcohol | Tertiary Alcohol |

This is an interactive data table. You can sort and filter the data.

When 2,4-dimethoxy-6-methylphenylmagnesium bromide reacts with carboxylic acid derivatives such as esters and acid halides, the reaction typically proceeds via a double addition mechanism. The initial nucleophilic acyl substitution is followed by a second nucleophilic addition to the resulting ketone intermediate.

With an ester, the first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form a ketone. A second equivalent of the Grignard reagent immediately adds to this newly formed ketone, resulting in a tertiary alcohol after acidic workup, where two of the alkyl/aryl groups are derived from the Grignard reagent.

Similarly, acid halides react with two equivalents of the Grignard reagent to produce tertiary alcohols. The first step is a nucleophilic acyl substitution where the halide is replaced by the aryl group from the Grignard reagent, forming a ketone. This ketone then rapidly reacts with a second molecule of the Grignard reagent.

| Carboxylic Acid Derivative | Initial Product | Final Product (after 2 eq. Grignard) |

| Ester (R-COOR') | Ketone | Tertiary Alcohol |

| Acid Halide (R-COX) | Ketone | Tertiary Alcohol |

This is an interactive data table. You can sort and filter the data.

The nucleophilic character of 2,4-dimethoxy-6-methylphenylmagnesium bromide extends to reactions with other electrophilic functional groups:

Epoxides: The reaction with epoxides results in the ring-opening of the three-membered ring. The nucleophilic attack occurs at one of the carbon atoms of the epoxide, leading to the formation of a β-alkoxyalcohol after hydrolysis. The regioselectivity of the attack is influenced by steric and electronic factors. In the case of an unsubstituted epoxide like ethylene (B1197577) oxide, the product is a primary alcohol with a two-carbon chain extension.

Nitriles: Grignard reagents add to the carbon-nitrogen triple bond of nitriles to form an imine intermediate after the initial nucleophilic addition. This intermediate can then be hydrolyzed to yield a ketone. This reaction provides a useful route for the synthesis of ketones where one of the R groups is the 2,4-dimethoxy-6-methylphenyl moiety.

Imines: Similar to carbonyls, imines possess an electrophilic carbon atom in the C=N double bond. 2,4-dimethoxy-6-methylphenylmagnesium bromide can add to this carbon to form an amido-magnesium halide intermediate, which upon hydrolysis, yields a secondary amine.

Cross-Coupling Reaction Mechanisms

2,4-Dimethoxy-6-methylphenylmagnesium bromide can participate in transition metal-catalyzed cross-coupling reactions, most notably the Kumada coupling, to form biaryl compounds. These reactions are powerful methods for constructing C(sp²)–C(sp²) bonds.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide (or pseudohalide, such as a triflate) in the presence of a nickel or palladium catalyst. wikipedia.org For the synthesis of unsymmetrical biaryls, 2,4-dimethoxy-6-methylphenylmagnesium bromide is coupled with an aryl halide.

The choice of catalyst is crucial, with both nickel and palladium complexes being effective. Nickel catalysts, often in the form of Ni(II) complexes with phosphine (B1218219) ligands, are commonly used. Palladium catalysts, typically Pd(0) or Pd(II) complexes, also efficiently promote the coupling. The reaction is generally carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

The generally accepted mechanism for the Kumada coupling involves a catalytic cycle with the transition metal center shuttling between different oxidation states.

Palladium-Catalyzed Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The Grignard reagent (2,4-dimethoxy-6-methylphenylmagnesium bromide) undergoes transmetalation with the Pd(II) complex. The aryl group from the Grignard reagent displaces the halide on the palladium center, forming a diorganopalladium(II) complex.

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Nickel-Catalyzed Cycle: The catalytic cycle with a nickel catalyst is believed to be similar to that of palladium, involving Ni(0) and Ni(II) intermediates.

Oxidative Addition: A Ni(0) species adds to the aryl halide to form an Ar-Ni(II)-X complex.

Transmetalation: The Grignard reagent transfers its aryl group to the nickel center.

Reductive Elimination: The resulting diorganonickel(II) complex reductively eliminates the biaryl product, regenerating the active Ni(0) catalyst.

Single-Electron Transfer (SET) Processes in Aryl Grignard Reactivity

While the classical representation of the Grignard reaction involves a polar, two-electron nucleophilic attack on a carbonyl carbon, there is substantial evidence for the involvement of single-electron transfer (SET) mechanisms, particularly with aryl Grignard reagents. wikipedia.orgacs.org In an SET process, the Grignard reagent donates a single electron to the substrate, typically a ketone or another suitable acceptor, to form a radical ion pair. This pathway competes with the traditional polar mechanism.

The propensity of an aryl Grignard reagent to react via an SET mechanism is influenced by several factors, including the reduction potential of the substrate and the steric and electronic properties of the Grignard reagent itself. wikipedia.orgoperachem.com For 2,4-dimethoxy-6-methylphenylmagnesium bromide, the presence of two electron-donating methoxy (B1213986) groups at the ortho and para positions, along with a methyl group at the other ortho position, is expected to increase the electron density of the aromatic ring. This increased electron density should, in principle, make the Grignard reagent a more potent reducing agent, thereby favoring the SET pathway.

The general competition between the polar and SET pathways for a generic aryl Grignard reagent is depicted below:

Table 1: Competing Mechanisms in Aryl Grignard Reactions

| Mechanism | Description | Key Intermediates | Favored by |

|---|---|---|---|

| Polar (Nucleophilic Addition) | Two-electron process involving nucleophilic attack of the carbanion on the electrophilic carbonyl carbon. | Six-membered ring transition state. | Less sterically hindered substrates, substrates with high reduction potentials. |

| Single-Electron Transfer (SET) | One-electron transfer from the Grignard reagent to the substrate. | Radical ion pair (ketyl radical). | Sterically hindered substrates, substrates with low reduction potentials, electron-rich Grignard reagents. |

This table illustrates the general principles of competing mechanisms in Grignard reactions; specific data for 2,4-Dimethoxy-6-methylphenylmagnesium bromide is not available.

Influence of Magnesium Halide Aggregation and Solvation (Schlenk Equilibrium) on Reactivity

In solution, Grignard reagents are not simple monomeric species of the formula RMgX. Instead, they exist in a complex equilibrium involving various aggregated and solvated forms, famously described by the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).

The position of the Schlenk equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgcore.ac.uk For aryl Grignard reagents, this equilibrium is a critical determinant of their reactivity, as the different species present in solution can exhibit distinct chemical behaviors. The R₂Mg species is generally considered to be a more reactive nucleophile than the RMgX species.

The substituents on the phenyl ring of 2,4-dimethoxy-6-methylphenylmagnesium bromide are expected to influence the position of its Schlenk equilibrium. The steric bulk introduced by the ortho-methyl group and one of the ortho-methoxy groups could potentially favor the formation of the monomeric RMgX species over larger aggregates. Conversely, the electron-donating nature of the substituents increases the nucleophilicity of the aryl group, which might affect the relative stability of the different magnesium species.

The solvent also plays a pivotal role in the Schlenk equilibrium through coordination to the magnesium center. Ethereal solvents like tetrahydrofuran (THF) are known to solvate the magnesium species, influencing the equilibrium position and the reactivity of the Grignard reagent. wikipedia.orgleah4sci.com

| Temperature | Can shift the equilibrium position. | Affects reaction rates and potentially the dominant reaction pathway. |

This table outlines the general factors that affect the Schlenk equilibrium for aryl Grignard reagents. Specific thermodynamic data for 2,4-Dimethoxy-6-methylphenylmagnesium bromide is not available in the cited literature.

Applications of 2,4 Dimethoxy 6 Methylphenylmagnesium Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The nucleophilic character of 2,4-dimethoxy-6-methylphenylmagnesium bromide makes it a potent reagent for the formation of new carbon-carbon bonds with a variety of electrophiles. These reactions are fundamental to the construction of more complex molecular skeletons.

Synthesis of Aryl-Substituted Alcohols and Polyethers

The reaction of 2,4-dimethoxy-6-methylphenylmagnesium bromide with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The addition of the bulky aryl group to the carbonyl carbon is a key step in the synthesis of sterically hindered alcohols. For instance, the reaction with a simple aldehyde like acetaldehyde (B116499) would yield 1-(2,4-dimethoxy-6-methylphenyl)ethanol, a secondary alcohol. Similarly, reaction with a ketone such as acetone (B3395972) would produce 2-(2,4-dimethoxy-6-methylphenyl)propan-2-ol, a tertiary alcohol.

Furthermore, this Grignard reagent can be employed in the ring-opening of epoxides to generate β-aryl-substituted alcohols. The nucleophilic attack occurs at one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and an alcohol functionality after acidic workup. For example, the reaction with ethylene (B1197577) oxide, followed by hydrolysis, yields 2-(2,4-dimethoxy-6-methylphenyl)ethanol. doubtnut.comdoubtnut.com

While the synthesis of aryl-substituted alcohols using this Grignard reagent is well-established, its application in the synthesis of polyethers is less commonly documented in readily available literature. However, in principle, the corresponding alcoholate, formed by the reaction of the Grignard reagent with an epoxide, could further react with other electrophiles to build polyether chains.

Table 1: Synthesis of Aryl-Substituted Alcohols

| Electrophile | Product | Alcohol Type |

|---|---|---|

| Acetaldehyde | 1-(2,4-dimethoxy-6-methylphenyl)ethanol | Secondary |

| Acetone | 2-(2,4-dimethoxy-6-methylphenyl)propan-2-ol | Tertiary |

| Ethylene Oxide | 2-(2,4-dimethoxy-6-methylphenyl)ethanol | Primary |

Construction of Substituted Aromatic and Heteroaromatic Systems

The construction of biaryl frameworks is a cornerstone of modern organic synthesis, with applications in materials science and medicinal chemistry. 2,4-Dimethoxy-6-methylphenylmagnesium bromide is a valuable coupling partner in various transition metal-catalyzed cross-coupling reactions to form these structures.

In Kumada-type couplings, a nickel or palladium catalyst facilitates the reaction between the Grignard reagent and an aryl halide, leading to the formation of a new aryl-aryl bond. Similarly, in Negishi couplings, the Grignard reagent can be transmetalated to an organozinc species, which then undergoes palladium- or nickel-catalyzed cross-coupling with an aryl halide. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov Suzuki-Miyaura coupling, another powerful tool for biaryl synthesis, typically involves organoboron compounds. libretexts.orgoiccpress.comgre.ac.uknih.govresearchgate.net While direct use of the Grignard reagent is not standard in Suzuki-Miyaura reactions, it can be used to prepare the necessary organoboron starting materials.

These cross-coupling strategies allow for the synthesis of a wide array of substituted biaryls and can be extended to the construction of heteroaromatic systems by using heteroaryl halides as coupling partners. The sterically demanding nature of the 2,4-dimethoxy-6-methylphenyl group can influence the efficiency and selectivity of these reactions.

Table 2: Cross-Coupling Reactions for Aromatic System Construction

| Coupling Reaction | Electrophile | Catalyst (Typical) | Product Type |

|---|---|---|---|

| Kumada | Aryl Bromide | Pd or Ni | Biaryl |

| Negishi | Aryl Iodide | Pd or Ni | Biaryl |

| Suzuki-Miyaura (indirect) | Aryl Halide | Pd | Biaryl |

Generation of Carboxylic Acids via Carbon Dioxide Quench

The reaction of Grignard reagents with carbon dioxide is a classic and efficient method for the synthesis of carboxylic acids. When 2,4-dimethoxy-6-methylphenylmagnesium bromide is treated with solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through its solution, a magnesium carboxylate salt is formed. Subsequent acidification of the reaction mixture yields 2,4-dimethoxy-6-methylbenzoic acid. This carboxylation reaction is a straightforward way to introduce a carboxylic acid functionality onto the aromatic ring.

Stereoselective Transformations

The steric and electronic properties of 2,4-dimethoxy-6-methylphenylmagnesium bromide can be harnessed to influence the stereochemical outcome of reactions, leading to the synthesis of chiral molecules with a high degree of stereocontrol.

Diastereoselective Reactions Involving 2,4-Dimethoxy-6-methylphenylmagnesium Bromide

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of Grignard additions to chiral carbonyl compounds, the inherent stereochemistry of the substrate can direct the approach of the nucleophile. For instance, the addition of 2,4-dimethoxy-6-methylphenylmagnesium bromide to a chiral aldehyde or ketone containing a stereocenter adjacent to the carbonyl group can proceed with a high degree of diastereoselectivity. The steric bulk of the Grignard reagent often plays a crucial role in dictating the facial selectivity of the attack on the carbonyl carbon.

Furthermore, the use of chiral auxiliaries attached to the electrophile can provide a powerful means of inducing diastereoselectivity. These auxiliaries create a chiral environment that favors the formation of one diastereomer. After the reaction, the chiral auxiliary can often be removed, yielding an enantiomerically enriched product.

Enantioselective Catalytic Applications for Chiral Alcohol Synthesis

The synthesis of enantiomerically pure or enriched alcohols is of significant importance in the pharmaceutical and fine chemical industries. Enantioselective additions of Grignard reagents to prochiral carbonyl compounds, catalyzed by a chiral ligand, represent a powerful strategy to achieve this goal.

In these reactions, a substoichiometric amount of a chiral ligand, often in complex with a metal such as titanium or zinc, coordinates to the Grignard reagent or the carbonyl substrate, creating a chiral environment for the nucleophilic addition. nih.govnih.govresearchgate.net This catalytic cycle favors the formation of one enantiomer of the alcohol product over the other.

The application of 2,4-dimethoxy-6-methylphenylmagnesium bromide in such enantioselective catalytic systems allows for the synthesis of chiral tertiary alcohols bearing the sterically demanding 2,4-dimethoxy-6-methylphenyl group. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Table 3: Chiral Catalysts in Enantioselective Grignard Additions

| Metal | Chiral Ligand Type | Product |

|---|---|---|

| Titanium | Chiral Diols/Amino Alcohols | Enantioenriched Tertiary Alcohol |

| Zinc | Chiral Amino Alcohols | Enantioenriched Tertiary Alcohol |

Synthesis of Axially Chiral Biaryl Compounds Utilizing 2,4-Dimethoxy-6-methylphenylmagnesium Bromide

Axially chiral biaryl compounds are a significant class of molecules that have found widespread applications as chiral ligands and catalysts in asymmetric synthesis. nih.govchemistryviews.orgnih.govsci-hub.se The synthesis of these compounds with control over their axial chirality is a challenging yet important endeavor. scispace.com One strategy to achieve this is through the atroposelective coupling of two aryl fragments.

The sterically demanding nature of 2,4-dimethoxy-6-methylphenylmagnesium bromide makes it a potentially valuable coupling partner in the synthesis of axially chiral biaryls. The ortho-methyl group and the two ortho-methoxy groups create a significant steric barrier around the magnesium-bearing carbon, which can influence the rotational stability of the resulting biaryl axis. In a cross-coupling reaction, this steric hindrance can be leveraged to favor the formation of one atropisomer over the other, particularly when a chiral catalyst is employed. Although direct examples of using 2,4-dimethoxy-6-methylphenylmagnesium bromide for this purpose are not detailed in the provided search results, its structural features align with the requirements for inducing axial chirality.

Contributions to Natural Product Scaffolds and Analogs

The synthesis of natural products and their analogs is a driving force in organic chemistry. 2,4-Dimethoxy-6-methylphenylmagnesium bromide can serve as a key building block in the construction of complex molecular architectures found in nature.

While a direct application of 2,4-dimethoxy-6-methylphenylmagnesium bromide in the formal synthesis of Desertorin C derivatives is not explicitly mentioned in the available literature, the structural motif of Desertorin C, which features a substituted aromatic core, suggests that this Grignard reagent could be a plausible precursor. The dimethoxy-methylphenyl unit could be incorporated into the target molecule through a variety of coupling reactions. Further research would be needed to explore this potential application.

Coenzyme Q (CoQ) analogs are of significant interest due to their biological activities. dntb.gov.ua The synthesis of these molecules often involves the construction of a substituted quinone core. The 2,4-dimethoxy-6-methylphenyl moiety present in the Grignard reagent is structurally related to the core of many CoQ analogs. semanticscholar.orgresearchgate.net This suggests that 2,4-dimethoxy-6-methylphenylmagnesium bromide could be a valuable precursor in the synthesis of these compounds. For instance, the Grignard reagent could be reacted with an appropriate electrophile to introduce the substituted phenyl ring, which could then be further elaborated to the desired quinone structure.

The following table outlines the potential transformations of precursors derived from 2,4-dimethoxy-6-methylphenylmagnesium bromide towards Coenzyme Q analogs.

| Precursor derived from Grignard Reagent | Transformation | Target Moiety |

| 1-(2,4-dimethoxy-6-methylphenyl)ethan-1-one | Baeyer-Villiger oxidation, hydrolysis, and oxidation | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone |

| 1-bromo-2,4-dimethoxy-6-methylbenzene | Lithiation and reaction with a quinone electrophile | Substituted quinone core |

Alliodorin and curcuhydroquinone are natural products with interesting biological properties. The synthesis of analogs of these compounds is an active area of research. The 2,4-dimethoxy-6-methylphenyl structure within the Grignard reagent is a key feature in some of these analogs. While specific synthetic routes employing this Grignard reagent for the synthesis of Alliodorin and Curcuhydroquinone analogues are not detailed in the provided search results, the structural similarity makes it a logical synthetic precursor. The reagent could be used to introduce the substituted aromatic ring, which is a core component of these natural products.

Advanced Methodologies and Reaction Control in the Context of 2,4 Dimethoxy 6 Methylphenylmagnesium Bromide

Continuous Flow Chemistry for Grignard Processes and Process Intensification

The synthesis of Grignard reagents, such as 2,4-dimethoxy-6-methylphenylmagnesium bromide, is a cornerstone of carbon-carbon bond formation in organic chemistry. However, traditional batch production methods are often hampered by safety concerns arising from the highly exothermic nature of the reaction and the pyrophoric character of magnesium. Continuous flow chemistry has emerged as a powerful technique to mitigate these risks and achieve significant process intensification.

Flow chemistry offers numerous advantages over batch processing for Grignard reactions, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. By performing reactions in small-volume, continuous reactors, the hazards associated with large exotherms are minimized. This enhanced temperature control can lead to increased selectivity and yield. For instance, some Grignard reactions have demonstrated a significant yield increase from 49% in batch to 78% in a continuous flow setup.

A key aspect of process intensification is the ability to operate safely and efficiently at a smaller scale. Continuous flow systems, such as continuous stirred-tank reactors (CSTRs) and packed-bed reactors, allow for the in-situ and on-demand generation of Grignard reagents, which can then be directly telescoped into subsequent reactions. This approach avoids the isolation of highly reactive and sensitive intermediates, streamlining the synthesis process. The use of packed-bed reactors with magnesium turnings or powder allows for the continuous formation of various aryl and alkyl Grignard reagents by simply flowing the corresponding organic halide over the activated magnesium surface.

Furthermore, continuous processing can lead to substantial improvements in efficiency and sustainability. Eli Lilly and Company developed a CSTR approach that resulted in up to a 43% reduction in magnesium usage, a 10% decrease in Grignard reagent stoichiometry, and a 30% reduction in process mass intensity (PMI) compared to batch methods. This continuous approach also significantly reduces impurities. The ability to automate and integrate in-line analytical tools, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allows for real-time monitoring and control, ensuring consistent product quality and enabling robust, multi-day operations with high productivity.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Grignard Reactions

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | High risk due to poor heat dissipation and large volumes of reactive materials. | Inherently safer due to small reaction volumes and superior heat transfer. |

| Yield | Variable, e.g., 49% for a specific reaction. | Often higher and more consistent, e.g., 78% for the same reaction. |

| Impurity Profile | Can be higher due to localized overheating and side reactions. | Substantially reduced impurities due to precise temperature control. |

| Resource Efficiency | Higher excess of reagents often required. | Reduced magnesium (up to 43%) and reagent stoichiometry (10%). |

| Process Control | Limited real-time control. | Enables integration of PAT for real-time monitoring and control. |

| Scalability | Scaling up can be challenging and hazardous. | More straightforward and safer scale-up. |

Microwave-Assisted Organic Synthesis for Accelerated Grignard Reactions

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical transformations, including the formation and subsequent reactions of Grignard reagents. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

The primary advantage of microwave heating is its mechanism of "dielectric heating," where microwave energy is absorbed by polar molecules in the reaction mixture, causing them to rotate and generate heat through friction. This process results in rapid, uniform, and internal heating of the sample, avoiding the slow and inefficient heat transfer through vessel walls that occurs with conventional oil baths. This rapid temperature elevation allows reactions to overcome activation energy barriers much more quickly.

In the context of Grignard reagent formation, particularly with less reactive aryl chlorides, microwave irradiation has proven to be highly effective. The interaction between microwaves and magnesium turnings can generate violent electrostatic discharges, leading to the melting of the magnesium surface and the formation of highly active magnesium particles. This "microwave-induced electrostatic etching" significantly shortens the initiation times for the insertion of magnesium into the carbon-halogen bond, a critical and often sluggish step in Grignard synthesis. This method circumvents the need for chemical activators, leading to cleaner reactions.

The benefits of MAOS extend to subsequent reactions of the formed Grignard reagent. By enabling reactions to be performed in sealed vessels at temperatures above the solvent's boiling point, MAOS can drastically shorten reaction times from hours to minutes. For example, a Grignard reaction that might take hours at 0°C under conventional conditions can be completed in minutes at elevated temperatures under microwave irradiation. This acceleration is particularly beneficial in multi-step syntheses and for the generation of compound libraries in drug discovery.

Table 2: Comparison of Conventional vs. Microwave-Assisted Grignard Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conductive heating from an external source (e.g., oil bath). Slow and inefficient heat transfer. | Dielectric heating. Direct, internal, and uniform heating of polar molecules. |

| Reaction Time | Often requires hours. | Drastically reduced, often to a few minutes. |

| Product Yield | Variable, can be lower due to side reactions over long periods. | Generally higher yields and improved product purity. |

| Activation of Mg | Often requires chemical initiators (e.g., iodine, 1,2-dibromoethane). | Can be activated by microwave-induced electrostatic discharges, avoiding chemical initiators. |

| Reaction Conditions | Limited by solvent boiling point at atmospheric pressure. | Can achieve "superheating" in sealed vessels, allowing for much higher reaction temperatures. |

| Energy Efficiency | Less efficient, as the entire apparatus is heated. | More energy-efficient, as only the reaction mixture is heated. |

Influence of Ligands and Additives on Reactivity and Selectivity

The reactivity and selectivity of Grignard reagents, including aryl Grignard compounds like 2,4-dimethoxy-6-methylphenylmagnesium bromide, are profoundly influenced by the composition of the reaction medium. The specific solvent, the presence of chelating ligands, and the addition of inorganic salts can alter the structure and reactivity of the organomagnesium species in solution.

Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium dihalide (MgX₂). The position of this equilibrium and the aggregation state of these species are heavily dependent on the solvent and any coordinating ligands present.

Chelating ligands, which are molecules capable of forming two or more coordinate bonds with a central metal atom, can have a significant impact on this equilibrium. Bidentate ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and 1,2-dimethoxyethane (DME), can coordinate to the magnesium center, breaking up the oligomeric aggregates that often form in solution. This deaggregation typically leads to the formation of more reactive, monomeric Grignard species.

The effect of a chelating ligand is also influenced by steric factors. For instance, with a sterically unhindered Grignard reagent like n-butylmagnesium chloride, DME acts as a bidentate ligand, strongly solvating the magnesium. However, with a bulky reagent like tert-butylmagnesium chloride, DME may only act as a monodentate donor due to steric hindrance. The use of TMEDA has been shown to stabilize reaction pathways and suppress side reactions in certain amination reactions involving aryl Grignard reagents. This stabilization is attributed to the formation of a more defined, chelated organomagnesium complex that modifies the reactivity and selectivity of the Grignard reagent.

Table 3: Effect of Representative Ligands on Grignard Reagents

| Ligand | Type | General Effect on Speciation | Impact on Reactivity |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | Monodentate Ether | Solvates Mg center, typically forming RMgX(THF)₂. Favors the organomagnesium halide in the Schlenk equilibrium. | Standard reactivity for Grignard reagents. |

| TMEDA | Bidentate Amine | Strong chelator, breaks up aggregates, can form monomeric complexes. | Can enhance reactivity and selectivity by stabilizing intermediates and preventing side reactions. |

| DME | Bidentate Ether | Acts as a strong chelating donor, especially with less sterically hindered Grignards. | Can increase reactivity by forming more soluble and reactive monomeric species. |

The addition of inorganic salts, particularly lithium chloride (LiCl), can dramatically alter the reactivity of Grignard reagents, leading to what are often termed "Turbo-Grignard" reagents. LiCl has a profound effect on the solubility and structure of the magnesium species in solution.

One of the key roles of LiCl is to break down the polymeric aggregates of the Grignard reagent. It achieves this by forming soluble mixed aggregates with the magnesium halides (e.g., MgCl₂), effectively sequestering them from the Schlenk equilibrium. This shifts the equilibrium towards the formation of the more reactive dialkylmagnesium (R₂Mg) species. The resulting organomagnesium compounds are more nucleophilic and exhibit enhanced reactivity, allowing for reactions such as Br/Mg exchange to occur at much lower temperatures and with greater efficiency. This increased reactivity is crucial for the preparation of highly functionalized aryl Grignard reagents that would not be stable under harsher conditions.

Ethereal solvents like tetrahydrofuran (THF) are essential for the formation and stability of Grignard reagents, as they solvate the magnesium center. The choice of solvent can influence the position of the Schlenk equilibrium and the aggregation state of the Grignard species. While THF is a common and effective solvent, its role as a co-solvent becomes particularly important in systems containing salt additives. Computational studies have shown that THF molecules are crucial in stabilizing the various monomeric and dimeric magnesium complexes and play a dynamic role in the ligand exchange processes that are central to the Schlenk equilibrium.

The presence of excess magnesium bromide (MgBr₂), a component of the Schlenk equilibrium, can also influence reaction kinetics and mechanisms. It can act as a Lewis acid, potentially coordinating to substrates and altering their reactivity towards the Grignard reagent. The precise control over the concentration of these salts and co-solvents is therefore a critical parameter for optimizing the outcome of aryl Grignard reactions.

Regioselective Considerations in Substituted Aryl Grignard Reactions

The regioselectivity of reactions involving substituted aryl Grignard reagents, such as 2,4-dimethoxy-6-methylphenylmagnesium bromide, is a critical aspect that determines the structure of the final product. Regioselectivity refers to the preference for bond formation at one position over other possible positions. In the context of aryl Grignard reagents, this primarily involves how the substituents on the aromatic ring influence where the Grignard reagent attacks an electrophile, or in the case of reactions on the ring itself, where a substituent is directed.

The primary factors governing regioselectivity are electronic effects and steric hindrance.

Electronic Effects: The substituents on the aromatic ring can be either electron-donating or electron-withdrawing. Electron-donating groups (like the methoxy (B1213986) groups in 2,4-dimethoxy-6-methylphenylmagnesium bromide) increase the electron density of the ring, particularly at the ortho and para positions. This electronic influence can affect the reactivity of the Grignard reagent itself and its interaction with various substrates. For instance, the electronic nature of substituents on an aryl Grignard reagent can influence the rate and outcome of cross-coupling reactions.

Steric Hindrance: The size of the substituents on the aryl ring, particularly those adjacent to the magnesium-carbon bond (the ortho position), can physically block the approach of a reactant. In 2,4-dimethoxy-6-methylphenylmagnesium bromide, the methyl group and one of the methoxy groups are in the ortho positions relative to the C-Mg bond. This steric bulk can hinder reactions at the magnesium center and may influence the orientation of the Grignard reagent as it approaches a substrate, thereby directing the reaction to a less sterically crowded site. For example, in conjugate addition reactions, steric effects of the Grignard reagent can play a significant role in determining the regiochemical outcome.

It is important to distinguish the reactivity of the Grignard functionality from reactions on the aromatic ring itself. The Grignard reagent is a potent nucleophile and will typically react at the carbon-metal bond with electrophiles like carbonyls, epoxides, and carbon dioxide.

In situations where functionalization of the aromatic ring is desired, an alternative strategy called Directed ortho Metalation (DoM) is often employed. In DoM, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing the deprotonation (and subsequent electrophilic quench) to the adjacent ortho position. This provides a high degree of regiocontrol that is often complementary to what can be achieved through Grignard reactions. For example, groups like amides, carbamates, and methoxy groups can act as effective DMGs. The formation of a Grignard reagent, however, occurs at the site of a halogen and does not inherently provide a mechanism for selective functionalization at other positions on the ring in the same way DoM does.

The regioselectivity of a Grignard addition to a substrate is also highly dependent on the substrate's structure. For example, in reactions with α,β-unsaturated ketones, Grignard reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The choice between these pathways is influenced by a complex interplay of steric and electronic factors of both the Grignard reagent and the substrate.

Table 4: Factors Influencing Regioselectivity in Aryl Grignard Reactions

| Factor | Description | Example Effect on 2,4-Dimethoxy-6-methylphenylmagnesium bromide |

|---|---|---|

| Electronic Effects | Electron-donating or withdrawing nature of substituents on the aryl ring. | The two methoxy groups are electron-donating, increasing the nucleophilicity of the Grignard reagent. |

| Steric Hindrance | The physical bulk of substituents near the reaction center. | The ortho methyl and methoxy groups can sterically hinder the approach to the C-Mg bond, potentially influencing stereoselectivity in reactions with chiral electrophiles. |

| Substrate Structure | The electronic and steric properties of the electrophile. | When reacting with an α,β-unsaturated ketone, the steric bulk may favor 1,4-addition over 1,2-addition. |

| Reaction Conditions | Solvent, temperature, and additives. | The presence of certain salts or ligands can alter the aggregation state and reactivity of the Grignard reagent, which may in turn affect regioselectivity. |

Theoretical and Computational Investigations of Aryl Grignard Chemistry

Quantum Chemical Studies on Reaction Pathways of Aryl Grignard Reagents

Quantum chemical calculations are instrumental in elucidating the reaction pathways of Grignard reagents. These studies often focus on the energetics of different mechanistic routes, such as polar (nucleophilic addition) versus single-electron transfer (SET) mechanisms. For a sterically hindered aryl Grignard reagent like 2,4-Dimethoxy-6-methylphenylmagnesium bromide, the choice of pathway is particularly intriguing.

Computational models suggest that for reactions with carbonyl compounds, a polar, four-centered transition state is often favored. nih.gov However, when the Grignard reagent is sterically bulky, the approach to the carbonyl carbon is impeded. In such cases, the reaction may proceed through a SET mechanism, where an electron is transferred from the Grignard reagent to the substrate, forming radical intermediates. nih.gov Quantum chemical calculations can map the potential energy surfaces for both pathways, helping to predict which is more favorable.

For 2,4-Dimethoxy-6-methylphenylmagnesium bromide, the significant steric hindrance from the ortho-methyl and flanking methoxy (B1213986) groups would likely increase the activation energy for the traditional polar mechanism. Quantum chemical studies on similar bulky systems suggest that this steric clash could make the SET pathway a more competitive or even dominant route, especially with substrates that have low reduction potentials. acs.org

Table 1: Hypothetical Comparison of Reaction Pathways for Phenylmagnesium bromide vs. 2,4-Dimethoxy-6-methylphenylmagnesium bromide

| Feature | Phenylmagnesium bromide | 2,4-Dimethoxy-6-methylphenylmagnesium bromide (Predicted) |

| Dominant Reaction Pathway with Unhindered Ketones | Polar (Nucleophilic Addition) | Likely Polar, but potentially slower |

| Dominant Reaction Pathway with Hindered Ketones | Competitive Polar and SET | Likely favors SET pathway |

| Activation Energy (Polar Pathway) | Lower | Higher due to steric hindrance |

| Activation Energy (SET Pathway) | Higher | Lower relative to its polar pathway |

DFT Calculations for Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its balance of accuracy and computational cost. DFT calculations can provide detailed geometries of reactants, products, intermediates, and, crucially, transition states. researchgate.net For a reaction involving 2,4-Dimethoxy-6-methylphenylmagnesium bromide, DFT would be essential to visualize the transition state and understand the electronic and steric factors governing the reaction.

In the context of a nucleophilic addition, DFT calculations could precisely model the four-centered transition state. For 2,4-Dimethoxy-6-methylphenylmagnesium bromide, these calculations would likely show significant distortion in the transition state geometry to accommodate the bulky aryl group. The bond lengths and angles would reflect the steric strain, providing a quantitative measure of the steric hindrance.

Furthermore, DFT can be used to analyze the electronic properties of the transition state, such as the charge distribution. This can reveal the extent of bond breaking and bond formation at the transition state, offering insights into the reaction's synchronicity. researchgate.net For the SET pathway, DFT can be used to calculate the energies of the radical intermediates and the transition state for their formation and subsequent reaction.

Modeling of Organomagnesium Aggregates and Solvation Shells

Grignard reagents in solution are not simple monomeric species (RMgX). They exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomer, the dimer, and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.org The position of this equilibrium is influenced by the solvent, concentration, temperature, and the nature of the organic group.

For a sterically demanding Grignard reagent like 2,4-Dimethoxy-6-methylphenylmagnesium bromide, the formation of dimeric or larger aggregates is expected to be less favorable compared to less hindered Grignard reagents. Computational modeling can be employed to calculate the relative energies of the various species in the Schlenk equilibrium. These models would likely predict a shift in the equilibrium towards the monomeric form for 2,4-Dimethoxy-6-methylphenylmagnesium bromide due to the difficulty of accommodating two bulky aryl groups in a bridged dimeric structure.

The solvent plays a crucial role in stabilizing the different species in the Schlenk equilibrium. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether coordinate to the magnesium center, influencing the reactivity and aggregation state. Computational models can explicitly include solvent molecules to simulate the solvation shell around the magnesium atom. nih.gov For 2,4-Dimethoxy-6-methylphenylmagnesium bromide, the bulky substituents may limit the number of solvent molecules that can coordinate to the magnesium, which would, in turn, affect its reactivity.

Table 2: Predicted Schlenk Equilibrium Components for 2,4-Dimethoxy-6-methylphenylmagnesium bromide in THF

| Species | Predicted Relative Abundance | Rationale |

| Monomer (RMgBr) | High | Steric hindrance disfavors aggregation. |

| Dimer [(RMgBr)₂] | Low | Significant steric clash between the two bulky aryl groups. |

| Dialkylmagnesium (R₂Mg) | Moderate | Formation is part of the equilibrium, but dimerization of the product is also hindered. |

| Magnesium Dibromide (MgBr₂) | Moderate | Formed in conjunction with R₂Mg. |

Prediction of Reactivity and Selectivity Profiles in Grignard Chemistry

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For Grignard reagents, this can involve calculating reaction barriers to predict reaction rates or comparing the energies of different product-forming transition states to predict selectivity. ed.gov

In the case of 2,4-Dimethoxy-6-methylphenylmagnesium bromide, its reactivity is expected to be lower than that of less hindered aryl Grignard reagents due to steric effects. Computational models can quantify this by calculating the activation energies for its reactions with various electrophiles and comparing them to the activation energies for similar reactions with phenylmagnesium bromide.

Selectivity is another key aspect that can be predicted. For instance, in reactions with unsymmetrical ketones, the facial selectivity of the Grignard addition can be influenced by the steric bulk of the reagent. Computational modeling of the diastereomeric transition states can predict which product will be favored. For 2,4-Dimethoxy-6-methylphenylmagnesium bromide, a high degree of stereoselectivity might be expected in certain reactions due to its well-defined and bulky steric profile.

Future Perspectives and Emerging Research Directions

Expansion of Substrate Scope and Novel Reaction Types for Aryl Grignard Reagents

The development of novel methodologies to broaden the applicability of Grignard reagents remains a vibrant area of research. For an electron-rich and sterically encumbered reagent like 2,4-dimethoxy-6-methylphenylmagnesium bromide, future research is likely to focus on its application in challenging cross-coupling reactions to synthesize hindered biaryl compounds. researchgate.netacs.orgnih.gov These sterically congested biaryls are important motifs in medicinal chemistry and materials science.

Furthermore, exploration of its reactivity towards a wider range of electrophiles, beyond simple carbonyls, could unveil novel synthetic transformations. This includes its potential use in reactions with less reactive electrophiles where its enhanced nucleophilicity, due to the electron-donating methoxy (B1213986) groups, could be advantageous.

Development of Novel Catalytic Systems for Enhanced Enantioselective and Diastereoselective Transformations

The asymmetric addition of Grignard reagents to carbonyl compounds is a powerful method for the synthesis of chiral alcohols. nih.govacs.org Future research will likely focus on the development of novel chiral ligands and catalytic systems that can effectively control the stereochemical outcome of reactions involving 2,4-dimethoxy-6-methylphenylmagnesium bromide. The steric bulk of the reagent itself may play a crucial role in achieving high levels of stereoselectivity.

Recent advancements in copper-catalyzed enantioselective conjugate addition of Grignard reagents to various acceptors open up new avenues for the application of this reagent in the asymmetric synthesis of complex molecules. acs.orgrug.nlresearchgate.net The development of catalysts that can accommodate the steric demands of this Grignard reagent will be a key challenge and a significant area of investigation.

Integration with Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. acs.orgumb.edu Integrating sterically demanding Grignard reagents like 2,4-dimethoxy-6-methylphenylmagnesium bromide into novel MCRs could provide rapid access to structurally diverse and complex molecular scaffolds.

Future research may explore the development of new MCRs where the unique reactivity of this Grignard reagent is harnessed to control regioselectivity and stereoselectivity, leading to the efficient synthesis of novel compound libraries for drug discovery and other applications.

Green Chemistry Considerations in Grignard Reagent Utilization and Waste Minimization

The principles of green chemistry are increasingly influencing the design of synthetic routes. umb.edusigmaaldrich.comijarse.comrsc.orgbeyondbenign.org For Grignard reagents, a key focus is the replacement of traditional ether solvents with more environmentally benign alternatives. Research into the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for the preparation and reaction of 2,4-dimethoxy-6-methylphenylmagnesium bromide could significantly reduce the environmental impact of its application. ijarse.com

Furthermore, the development of catalytic methods that minimize the formation of magnesium halide waste and allow for catalyst recycling are important goals. The inherent reactivity of this Grignard reagent may allow for the use of catalytic amounts of activating agents, further contributing to waste reduction.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,4-Dimethoxy-6-methylphenylmagnesium bromide, and how is its purity validated?

- Methodology :

- Synthesis : React 2,4-dimethoxy-6-methylbromobenzene with magnesium turnings in anhydrous THF under inert atmosphere (argon/nitrogen). Activation of magnesium may require gentle heating or iodine initiation .

- Purity Validation : Titration with a standardized acid (e.g., HCl) to quantify active Grignard reagent. Confirm via (disappearance of aryl bromide peaks at ~7.0 ppm and appearance of Mg-bound aryl signals) and FTIR (absence of -OH stretches from moisture) .

Q. What safety precautions are critical when handling this Grignard reagent?

- Guidelines :

- Use flame-dried glassware and rigorously exclude moisture/oxygen to prevent violent reactions.

- Employ fume hoods, explosion-proof equipment, and personal protective gear (gloves, goggles).

- Quench residual reagent with isopropanol or dry ice to avoid exothermic decomposition .

Q. How should 2,4-Dimethoxy-6-methylphenylmagnesium bromide solutions be stored to maintain stability?

- Best Practices :

- Store at 0–5°C in sealed, argon-purged containers with molecular sieves to absorb trace moisture.

- Monitor concentration degradation via periodic titration (e.g., >10% activity loss within 2 weeks indicates instability) .

Advanced Research Questions

Q. What strategies minimize byproduct formation during coupling reactions with this reagent?

- Optimization Approaches :

- Solvent Selection : Use THF over ethers for higher boiling points and better magnesium activation.

- Temperature Control : Maintain 40–50°C during synthesis to balance reactivity and selectivity.

- Additives : Introduce catalytic LiCl (1–5 mol%) to enhance reaction rates and reduce Wurtz coupling byproducts .

- In Situ Monitoring : Track reaction progress via (if fluorine-containing substrates) or GC-MS .

Q. How can contradictory spectroscopic data (e.g., vs. Raman) for reaction intermediates be resolved?

- Analytical Workflow :

- Multi-Technique Cross-Validation : Compare , , and Raman spectra to confirm functional group assignments (e.g., Mg-C vs. C-O vibrations).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and identify discrepancies arising from solvent effects or paramagnetic shifts .

Q. What mechanistic insights explain the reagent’s regioselectivity in aryl–alkyl cross-coupling reactions?

- Mechanistic Studies :

- Kinetic Profiling : Vary substrate electronic properties (e.g., electron-withdrawing groups) to assess nucleophilic attack preferences.

- Isotopic Labeling : Use - or -labeled substrates to track bond formation via NMR or MS.

- Theoretical Studies : Perform Hammett analyses or transition-state modeling to map electronic and steric influences .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields for reactions involving this reagent?

- Troubleshooting Framework :

- Variable Control : Standardize solvent purity (e.g., THF peroxide-free), magnesium source (e.g., Rieke magnesium vs. turnings), and moisture levels (Karl Fischer titration).

- Replication Studies : Repeat experiments under inert glovebox conditions to isolate oxygen/moisture effects .

- Meta-Analysis : Compare literature protocols (e.g., molar ratios, quenching methods) to identify critical parameters .

Application-Oriented Questions

Q. What are the limitations of using 2,4-Dimethoxy-6-methylphenylmagnesium bromide in stereoselective syntheses?

- Challenges and Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.